2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide
CAS No.: 919973-30-1
Cat. No.: VC21388753
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919973-30-1 |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5g/mol |
| IUPAC Name | N-[1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O4/c1-17(25-24(28)22-12-6-14-31-22)23-26-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16-17H,7,13,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | ODTOJYNQUAFEDW-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4 |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4 |
Introduction
The compound 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic molecule featuring a furan ring and a benzimidazole moiety. It is characterized by its unique structural arrangement, which includes a propyl chain linked to a 3-methoxyphenoxy group. This compound is primarily used in research settings and is not intended for human or veterinary use.
Synthesis and Applications
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These reactions often include the formation of the benzimidazole ring and the attachment of the furan and phenoxy groups. The applications of such compounds span various fields, including medicinal chemistry, where they are explored for their potential biological activities.
Biological Activities
Compounds with benzimidazole and furan moieties are known to exhibit a range of biological activities. The benzimidazole part can interact with DNA and enzymes, potentially inhibiting their functions. The furan ring may contribute to the generation of reactive oxygen species, which can induce oxidative stress in target cells. These interactions are crucial for understanding the mechanism of action and therapeutic potential of these compounds.
Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume